(-)-2-Chlorooctane

Asymmetric Synthesis Stereochemistry Nucleophilic Substitution

(-)-2-Chlorooctane, also designated as (R)-2-chlorooctane, is a chiral secondary alkyl halide with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol. It is the levorotatory enantiomer of 2-chlorooctane, a compound that serves as a fundamental building block in asymmetric synthesis and as a model system for studying stereochemical principles in nucleophilic substitution reactions.

Molecular Formula C8H17Cl
Molecular Weight 148.67 g/mol
CAS No. 18651-57-5
Cat. No. B12771515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2-Chlorooctane
CAS18651-57-5
Molecular FormulaC8H17Cl
Molecular Weight148.67 g/mol
Structural Identifiers
SMILESCCCCCCC(C)Cl
InChIInChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1
InChIKeyHKDCIIMOALDWHF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-2-Chlorooctane (CAS 18651-57-5): Chiral Secondary Alkyl Halide for Stereospecific Synthesis


(-)-2-Chlorooctane, also designated as (R)-2-chlorooctane, is a chiral secondary alkyl halide with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol . It is the levorotatory enantiomer of 2-chlorooctane, a compound that serves as a fundamental building block in asymmetric synthesis and as a model system for studying stereochemical principles in nucleophilic substitution reactions [1]. The compound's defining feature is its single stereogenic center at the C2 position, which enables precise stereochemical control in synthetic transformations via SN2 mechanisms with predictable inversion of configuration [2].

Why Racemic 2-Chlorooctane or Positional Isomers Cannot Replace Enantiopure (-)-2-Chlorooctane in Chiral Applications


The procurement of a generic chlorooctane in place of enantiopure (-)-2-chlorooctane (CAS 18651-57-5) introduces critical and often irreversible liabilities in stereospecific synthesis. Racemic 2-chlorooctane (CAS 628-61-5) provides a mixture of (R)- and (S)-enantiomers, which yields racemic products when employed as a chiral building block, thereby failing to meet the requirements of asymmetric synthesis [1]. Positional isomers such as 1-chlorooctane (primary alkyl halide) and 3-chlorooctane (secondary alkyl halide with a different substitution pattern) exhibit distinct reactivity profiles and generate constitutional isomers rather than the desired stereochemically pure products [2]. The halogen substituent (Cl vs. Br) further modulates leaving group ability and reaction kinetics, making halogen interchange another source of synthetic failure . These differences are quantified below.

Quantitative Comparator Evidence: (-)-2-Chlorooctane vs. Alternatives


Stereospecific SN2 Synthesis: 90% Yield with Full Inversion of Configuration from Chiral Tosylate

(-)-2-Chlorooctane can be synthesized from (S)-1-methylheptyl tosylate via an SN2 reaction with lithium chloride in acetone. This method yields the product in 90% yield with complete inversion of configuration at the stereogenic center [1]. In contrast, the same reaction using TiCl₄ as the chlorinating agent results in partial retention of configuration, a significant deviation from the expected stereochemical outcome [1].

Asymmetric Synthesis Stereochemistry Nucleophilic Substitution

Optical Purity and Specific Rotation: (-)-2-Chlorooctane's Measured Optical Activity

The specific rotation of optically pure (-)-2-chlorooctane is reported as [α]ᴅ²⁵ = -31.6° (neat) [1]. The corresponding (S)-(+)-2-chlorooctane exhibits a specific rotation of [α]ᴅ²⁵ = +24.67° at 78.2% optical purity, which, when corrected for purity, yields an estimated specific rotation of approximately +31.6° for the optically pure enantiomer [1]. This demonstrates the expected equal and opposite optical rotation of enantiomers.

Chiral Analysis Polarimetry Enantiomeric Excess

Boiling Point Differentiation: (-)-2-Chlorooctane vs. Positional Isomers

The boiling point of (-)-2-chlorooctane is estimated at 178.66°C at 760 mmHg . This value differs measurably from its positional isomers, which is crucial for separation and purity assessment. Specifically, 1-chlorooctane boils at 181.5°C, a difference of +2.84°C, while 3-chlorooctane boils at 173.4°C, a difference of -5.26°C [1].

Physical Properties Isomer Separation Distillation

Leaving Group Reactivity: 2-Chlorooctane vs. 2-Bromooctane in Nucleophilic Substitution

The reactivity of secondary alkyl halides in SN2 reactions is influenced by the nature of the halogen leaving group. While specific rate data for 2-chlorooctane and 2-bromooctane are not directly compared in a single study, class-level inference based on bond strength and nucleophilicity indicates that the C-Br bond is weaker and more readily cleaved than the C-Cl bond [1]. This difference is reflected in their boiling points: 2-bromooctane has a significantly higher boiling point (190.8°C) compared to 2-chlorooctane (178.66°C), a difference of +12.14°C, which is a consequence of increased molecular weight and stronger van der Waals interactions .

Reaction Kinetics Leaving Group Ability SN2 Mechanism

Primary Application Scenarios for (-)-2-Chlorooctane Driven by Comparator Evidence


Stereospecific Synthesis of Chiral Azoxyalkanes

(-)-2-Chlorooctane is used as a chiral precursor in the stereospecific synthesis of chiral azoxyalkanes. In this application, the compound's stereochemical integrity is paramount; reaction with ethane diazotate in HMPA yields the corresponding chiral azoxyalkane with complete inversion of configuration via an SN2 mechanism [1]. This stereospecific outcome is only achievable with enantiopure 2-chlorooctane and cannot be replicated using the racemic mixture or a positional isomer.

Calibration Standard for Chiral Chromatography and Polarimetry

Due to its well-defined specific rotation of [α]ᴅ²⁵ = -31.6° (neat), (-)-2-chlorooctane serves as a reliable calibration standard for polarimeters and chiral chromatographic systems [2]. Its enantiomeric purity can be verified against this known value, ensuring the accuracy of analytical methods used in quality control and research settings.

Model Compound for Investigating SN2 Stereochemistry

The well-defined stereochemistry of (-)-2-chlorooctane and its predictable behavior in SN2 reactions (complete inversion of configuration when reacted with nucleophiles like LiCl in acetone) make it an ideal model compound for mechanistic studies of nucleophilic substitution [3]. This contrasts with the variable outcomes observed when using alternative halogenating agents like TiCl₄, highlighting the importance of selecting the correct enantiomer for definitive stereochemical investigations.

Intermediate for the Synthesis of Chiral Surfactants and Liquid Crystals

The introduction of a chiral 2-octyl moiety is crucial for imparting chirality to surfactants and liquid crystalline materials. (-)-2-Chlorooctane's ability to undergo SN2 reactions with nucleophiles while preserving stereochemistry makes it a valuable intermediate for attaching a chiral eight-carbon chain to a polar headgroup. The use of the racemic mixture would result in a racemic product with no net optical activity, negating the desired chiral properties of the final material [4].

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